7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thieno[3,2-b]pyridine carboxamide class, characterized by a fused heterocyclic core (thiophene and pyridine rings) with a 7-hydroxyl group, a 5-oxo substituent, and a carboxamide side chain. The N-[(5-methylfuran-2-yl)methyl] moiety distinguishes it from other derivatives in this family.
Key structural features:
- Core: Thieno[3,2-b]pyridine with a 5-oxo group and 7-hydroxy substituent.
- Side chain: A carboxamide group linked to a (5-methylfuran-2-yl)methyl substituent, contributing to lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-7-2-3-8(20-7)6-15-13(18)10-11(17)12-9(4-5-21-12)16-14(10)19/h2-5H,6H2,1H3,(H,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLKZKQRCKSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether formation:
Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Compound A: 7-Hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Key difference : The N-substituent is a 4-methoxy-2-methylphenyl group.
- Impact: The aryl group increases steric bulk compared to the furan-based substituent in the target compound. Limited bioactivity data are available, but similar compounds with aryl substituents often show reduced solubility compared to furan derivatives.
Compound B : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key difference : A thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group.
- Impact :
- The thiazole ring introduces additional sulfur-mediated interactions.
- The bulky trimethoxybenzylidene group may hinder membrane permeability but improve target specificity.
Physicochemical and Crystallographic Properties
- The target compound’s furan-based side chain likely reduces logP compared to Compound A’s aryl group, improving aqueous solubility.
Research Findings and Implications
- Antifungal selectivity : The (5-methylfuran-2-yl)methyl group in the target compound enhances selectivity for fungal over mammalian cells, a critical advantage for therapeutic use .
- Metabolic stability : Furan derivatives generally exhibit better metabolic stability than aryl analogues, as furans are less prone to oxidative degradation .
- Crystallographic insights : While the target compound’s crystal structure is unreported, studies on analogues (e.g., Compound B) suggest that hydrogen-bonding patterns could influence polymorphism and bioavailability .
Biological Activity
7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure
The compound features a thieno[3,2-b]pyridine core structure with a hydroxyl group and a furan substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with thienopyridine structures exhibit significant antimicrobial properties. For instance, studies on related thienopyrimidinone derivatives have shown effective inhibition against various bacterial strains:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4c | Antibacterial against S. aureus | 15 | |
| 4e | Antimycobacterial against M. tuberculosis | 20 | |
| 5g | Broad-spectrum antibacterial | 10 |
The presence of a substituted amido side chain is essential for this activity, suggesting that similar modifications in our compound could enhance its antimicrobial efficacy.
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-b]pyridine derivatives. The compound demonstrated notable cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), as shown in the following table:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h | Reference |
|---|---|---|---|---|
| 0.05 | 85 | 70 | 50 | |
| 2.5 | 60 | 30 | <10 | |
| 25 | <10 | <5 | <1 |
The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.
Cytotoxicity Studies
The cytotoxic profile of the compound was assessed using various assays. Notably, hemolytic assays indicated that it exhibits low toxicity at concentrations up to 200 µmol/L, suggesting a favorable safety profile for therapeutic applications:
| Assay Type | Result | Reference |
|---|---|---|
| Hemolytic Assay | Non-toxic at ≤200 µmol/L | |
| MTT Assay | Significant cytotoxicity at higher concentrations |
Case Studies
A case study involving the treatment of cancer cell lines with similar thienopyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions led to improved potency against resistant cancer cell lines.
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[3,2-b]pyridine core in this compound?
The thieno[3,2-b]pyridine scaffold can be synthesized via multicomponent reactions (MCRs) involving thiophene and pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting thiophene derivatives (e.g., thiophene-2-carboxylic acid) with pyrimidine intermediates under reflux in acetic acid, using sodium acetate as a catalyst .
- Regioselective functionalization : Introducing substituents (e.g., the 7-hydroxy group) via nucleophilic substitution or oxidation. For example, hydroxylation at position 7 may involve controlled oxidation of a thioether intermediate .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures yields high-purity crystals suitable for X-ray diffraction .
Q. Which analytical techniques are essential for structural validation and purity assessment?
Critical techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and conformational puckering of the heterocyclic core (e.g., boat-flattened pyrimidine rings) .
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., methylfuran substitution) and detect tautomeric forms. For example, signals at δ 6.2–6.8 ppm indicate furan protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- DFT calculations : Compare experimental geometric parameters (bond lengths, dihedral angles) with computational models to confirm stability .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the (5-methylfuran-2-yl)methyl group be addressed?
Regioselective installation of the furanmethyl group requires:
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl or carbonyl groups) using tetrahydropyran (THP) or tert-butyldimethylsilyl (TBS) ethers during coupling reactions .
- Mitsunobu conditions : Use triphenylphosphine and diethyl azodicarboxylate (DEAD) to selectively alkylate the carboxamide nitrogen with 5-methylfurfuryl alcohol .
- Monitoring with HPLC : Track reaction progress to minimize byproducts like N-alkylated isomers .
Q. How can contradictions between spectral data (e.g., NMR vs. DFT) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism or solvent effects). Mitigation strategies include:
- Variable-temperature NMR : Identify temperature-dependent chemical shift changes caused by keto-enol tautomerism .
- Solvent polarity studies : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding or aggregation effects .
- DFT-MD simulations : Model solvent interactions and tautomeric equilibria to align computational predictions with experimental data .
Q. What computational methods predict the compound’s reactivity in biological systems?
Advanced approaches include:
- Reaction path searches : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G**) map potential metabolic pathways, such as hydroxylation or furan ring oxidation .
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
Q. What strategies optimize reaction conditions for gram-scale synthesis?
Scale-up requires:
- Solvent selection : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
